

Application Notes and Protocols for IR-825 in Photothermal Therapy

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Compound of Interest

Compound Name: IR-825

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Introduction

IR-825 is a near-infrared (NIR) cyanine dye that exhibits strong absorbance in the NIR region, making it an effective agent for photothermal therapy (PTT). When systemically administered, typically encapsulated in nanoparticles, and irradiated with a NIR laser (commonly around 808 nm), **IR-825** efficiently converts light energy into heat. This localized hyperthermia induces cell death in the targeted tumor tissue, offering a promising, minimally invasive cancer treatment modality.^{[1][2]} These application notes provide a comprehensive guide for the utilization of **IR-825** in PTT research, covering nanoparticle formulation, in vitro and in vivo experimental protocols, and the underlying cellular mechanisms.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies for easy comparison.

Table 1: In Vitro Photothermal Therapy Parameters

Cell Line	Nanoparticle Formulation	IR-825 Concentration	Laser Wavelength (nm)	Laser Power Density (W/cm ²)	Irradiation Time (min)	Outcome
4T1	pH-responsive polymeric nanoparticles	Not specified	808	Not specified	Not specified	Improved antitumor efficiency with charge-reversal nanoparticles.[2]
HeLa	Doxorubicin-loaded stealth liposomes	Not specified	Not specified	0.5	5 and 10	Concentration-dependent decrease in cell viability.[3]
4T1	IR813 (similar NIR dye)	5 µg/mL	NIR	1	5	Potent cytotoxic effects.[4]
CT26	Cinnamaldehyde liposomes with BT (AIE molecule) & GA (HSP90 inhibitor)	20 µg/mL (of BT&GA@CL)	660	Not specified	Not specified	Over 85% cell mortality.[5]

HeLa	Graphene quantum dots	1.5-1.7 mg/mL (of GQDs)	808	0.9	Not specified	Cell viability decreased to 22.9%. [6]
Pancreatic Cancer Cells	IgG-functionalized silver nanoparticles	5-50 µg/mL (of IgG-AgNps)	808	2	2	Increased entrance into early apoptosis. [7]

Table 2: In Vivo Photothermal Therapy Parameters

Animal Model	Tumor Model	Nanoparticle Formula tion	IR-825 Dosage	Laser Wavelength (nm)	Laser Power Density (W/cm ²)	Irradiation Time (min)	Outcome
BALB/c Mice	4T1 tumor	Polypyrrole nanoparticles	10 mg/kg	808	1	5	Tumors ablated, mice survived over 60 days.
Mice	Tumor-bearing	Albumin-based nanodrug	Not specified	NIR	0.3	10	Significant temperature increase in the tumor region. [5]
BALB/c Mice	CT26.WT colon carcinoma	PEG-coated gold nanoshells	Not specified	808	4	3	All treated tumors abated, mice tumor-free for >90 days. [8]
Nude Mice	HeLa tumor	CuCC NPs	100 µg in 50 µL saline	808	0.33	12 (once every other day)	Tumors ablated completely after the second treatment. [9]

Nude Mice	HeLa tumor	PD-FA nanoparticles	200 µL of 2000 µg/mL solution	845	1	5	Effective tumor ablation. [10]
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Experimental Protocols

Protocol 1: Preparation of IR-825-Loaded Nanoparticles (Example: Polymeric Micelles)

This protocol is a generalized procedure based on the principles of self-assembly for forming **IR-825** loaded polymeric nanomicelles.[\[11\]](#)[\[12\]](#)

- Materials:
 - IR-825** dye.
 - Amphiphilic block copolymer (e.g., methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt), PEG-PLD).
 - Dimethyl sulfoxide (DMSO).
 - Deionized water.
 - Dialysis membrane (e.g., MWCO 3500 Da).
- Procedure:
 - Dissolve the amphiphilic block copolymer and **IR-825** in DMSO. The molar ratio should be optimized based on the desired drug loading.
 - Add deionized water dropwise to the solution under gentle stirring. The addition of water will induce the self-assembly of the amphiphilic polymer, encapsulating the hydrophobic **IR-825** in the core of the micelles.
 - Continue stirring for several hours at room temperature to allow for the complete formation of the nanomicelles.

4. Transfer the solution to a dialysis bag and dialyze against deionized water for 24-48 hours to remove the DMSO and any unloaded **IR-825**. Change the water periodically.
5. Collect the solution from the dialysis bag and filter it through a 0.45 μm syringe filter to remove any large aggregates.
6. Characterize the nanoparticles for size, polydispersity index (PDI), and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
7. Determine the drug loading content and encapsulation efficiency by lysing a known amount of nanoparticles with a suitable solvent (e.g., DMSO) and measuring the absorbance of **IR-825** using a UV-Vis spectrophotometer.

Protocol 2: In Vitro Photothermal Therapy Assay

This protocol outlines the steps to evaluate the photothermal cytotoxicity of **IR-825**-loaded nanoparticles on cancer cells.

- Materials:
 - Cancer cell line (e.g., 4T1, HeLa).
 - Complete cell culture medium.
 - **IR-825**-loaded nanoparticles.
 - Phosphate-buffered saline (PBS).
 - 96-well plates.
 - Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide).
 - NIR laser source (e.g., 808 nm).
 - Microplate reader.
- Procedure:

1. Seed the cancer cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
2. Remove the culture medium and replace it with fresh medium containing various concentrations of **IR-825**-loaded nanoparticles. Include wells with medium only as a negative control and wells with nanoparticles but no laser irradiation as a dark toxicity control.
3. Incubate the cells with the nanoparticles for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
4. Wash the cells with PBS to remove any nanoparticles that have not been internalized.
5. Add fresh culture medium to each well.
6. Irradiate the designated wells with the NIR laser at a specific power density and for a defined duration.
7. Following irradiation, return the plate to the incubator for a further 24 hours.
8. Assess cell viability using a standard assay. For an MTT assay, add the MTT reagent to each well, incubate, and then solubilize the formazan crystals before measuring the absorbance. For fluorescence-based assays, stain the cells and visualize them under a fluorescence microscope or quantify the fluorescence using a plate reader.
9. Calculate the percentage of cell viability relative to the untreated control group.

Protocol 3: In Vivo Photothermal Therapy in a Murine Model

This protocol describes a general procedure for evaluating the in vivo efficacy of **IR-825**-mediated PTT in a tumor-bearing mouse model.^{[8][9]}

- Materials:
 - Animal model (e.g., BALB/c or nude mice).

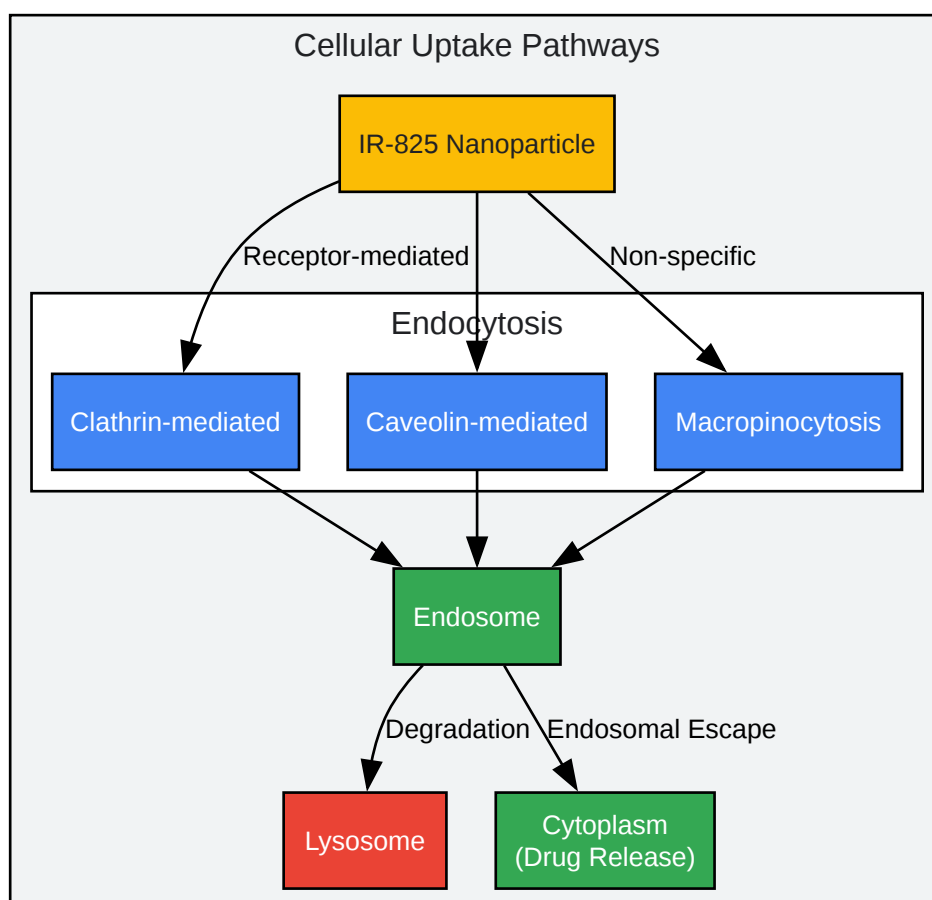
- Tumor cells (e.g., 4T1, CT26.WT).
- Sterile PBS.
- **IR-825**-loaded nanoparticles.
- NIR laser source with a fiber optic cable.
- Infrared thermal imaging camera.
- Calipers for tumor measurement.
- Anesthesia.
- Procedure:
 1. Subcutaneously inject the tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
 2. Randomly divide the mice into experimental groups (e.g., PBS + Laser, Nanoparticles only, Nanoparticles + Laser, PBS only).
 3. Administer the **IR-825**-loaded nanoparticles via intravenous (tail vein) injection at a predetermined dose.
 4. At a time point determined by biodistribution studies (e.g., 6-24 hours post-injection) to allow for maximal tumor accumulation, anesthetize the mice.
 5. Irradiate the tumor region with the NIR laser at a specified power density and duration.
 6. Monitor the temperature of the tumor surface during irradiation using an infrared thermal imaging camera.
 7. Monitor the tumor size using calipers every few days for a set period.
 8. Monitor the body weight of the mice as an indicator of systemic toxicity.
 9. At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess treatment efficacy and potential toxicity.

Mechanisms of Action & Signaling Pathways

Photothermal therapy with **IR-825** induces cell death primarily through hyperthermia. The specific cell death pathway, either apoptosis or necrosis, is dependent on the temperature achieved in the tumor tissue.[3][13] Temperatures between 43°C and 50°C generally induce apoptosis, while temperatures above 50°C tend to cause necrosis.[14]

Cellular Uptake of Nanoparticles

The entry of **IR-825**-loaded nanoparticles into cancer cells is a critical step for effective PTT. This process is generally mediated by endocytosis. The specific pathway depends on the physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry. [15][16][17][18][19]



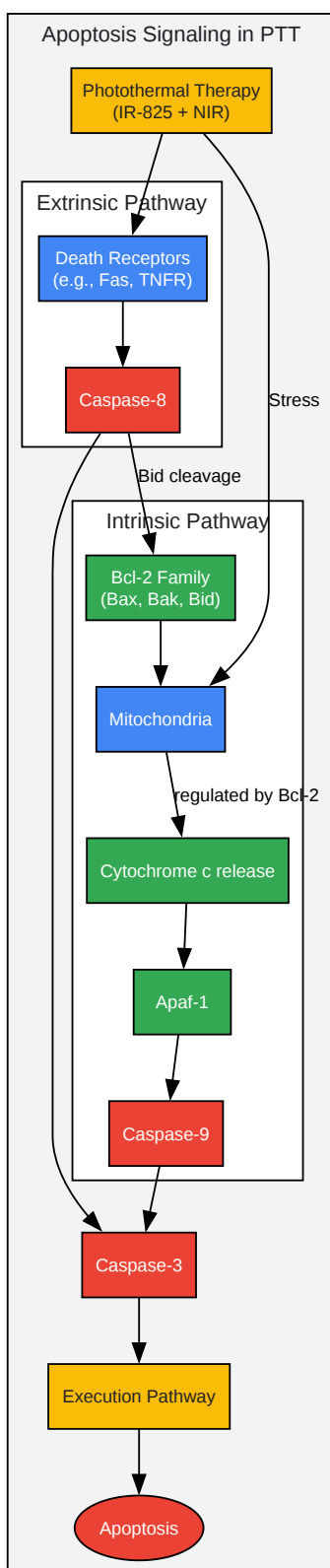
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Caption: Cellular uptake of **IR-825** nanoparticles via endocytosis pathways.

Apoptosis Signaling Pathways in PTT

Apoptosis, or programmed cell death, is a "cleaner" form of cell death that avoids inflammation.

[2] PTT can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

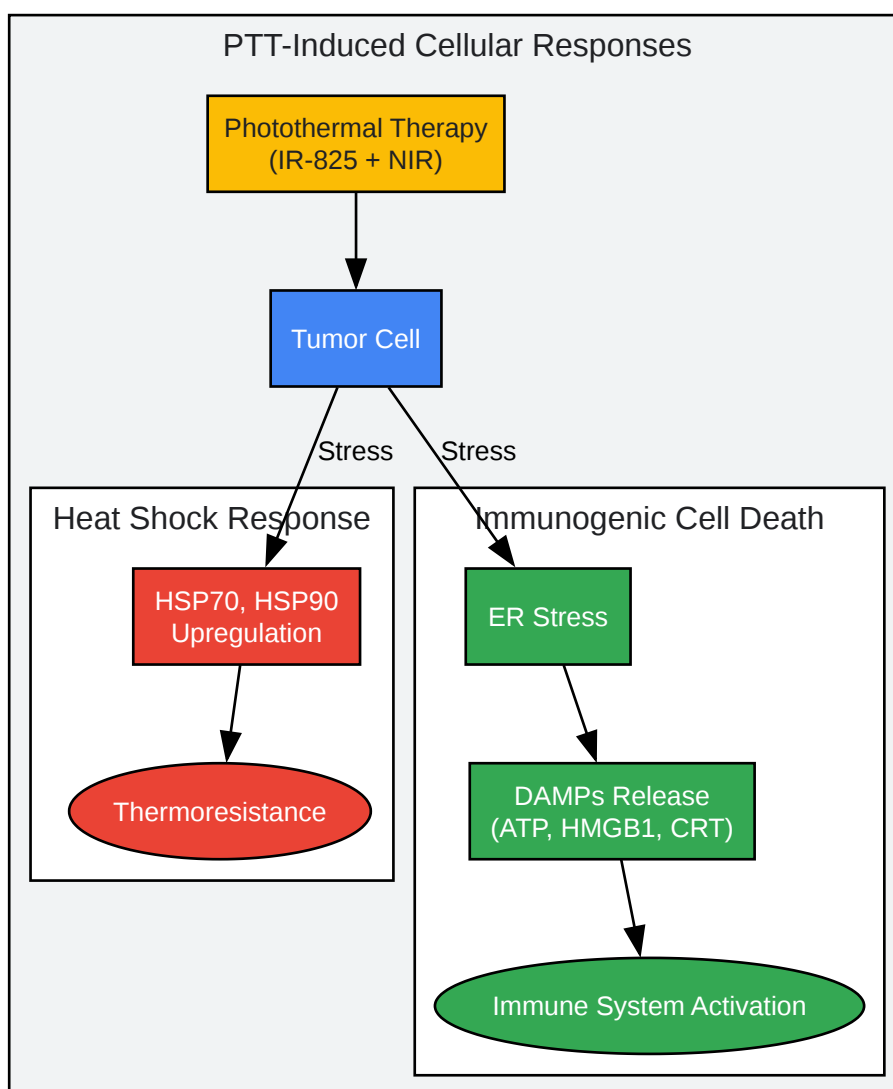


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Caption: Apoptosis signaling pathways activated by photothermal therapy.

Heat Shock Response and Immunogenic Cell Death

A key consideration in PTT is the heat shock response (HSR), where cancer cells upregulate heat shock proteins (HSPs) like HSP70 and HSP90 to protect themselves from thermal stress, potentially leading to thermoresistance.[5][11][20][21] Combining PTT with HSP inhibitors is a strategy to enhance therapeutic efficacy. Furthermore, under certain conditions, PTT can induce immunogenic cell death (ICD), which stimulates an anti-tumor immune response.[4][22][23][24] ICD is characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).



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Caption: Heat shock response and immunogenic cell death in PTT.

Conclusion

IR-825 is a potent photothermal agent with significant potential in cancer therapy research. Successful application relies on its formulation into stable nanoparticles to ensure effective delivery to the tumor site. The protocols and data provided herein offer a foundational guide for researchers to design and execute meaningful in vitro and in vivo studies. Understanding the underlying mechanisms of cell death and the interplay with the immune system will be crucial for the further development and clinical translation of **IR-825**-based photothermal therapy.

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